molecular formula C11H14ClN B13447532 2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride

2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride

Cat. No.: B13447532
M. Wt: 195.69 g/mol
InChI Key: POSMKIZLYXCOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of advanced catalysts and reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, hydrogenated indoles, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The indole ring structure allows it to interact with biological macromolecules through π-π stacking and hydrogen bonding, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound with a simpler structure.

    2-methylindole: A methyl-substituted derivative with different biological activities.

    3-indoleacetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

2-cyclopropyl-2,3-dihydro-1H-indolehydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and influence its reactivity in chemical reactions .

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-cyclopropyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-11(12-10)8-5-6-8;/h1-4,8,11-12H,5-7H2;1H

InChI Key

POSMKIZLYXCOSB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC3=CC=CC=C3N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.